![molecular formula C20H18O3 B4954721 4-ethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B4954721.png)
4-ethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is a synthetic compound belonging to the class of chromenes.
Métodos De Preparación
The synthesis of 4-ethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one can be achieved through several methods. One common approach involves the Williamson etherification reaction, where 4-hydroxy-2H-chromen-2-one or 7-hydroxy-2H-chromen-2-one is reacted with alkyl halides in the presence of potassium carbonate in dimethylformamide (DMF) . Another method involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst . Industrial production methods often employ these reactions under optimized conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
4-ethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding chromone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-ethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The specific molecular targets and pathways depend on the biological activity being studied .
Comparación Con Compuestos Similares
4-ethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is unique due to its specific structural features and biological activities. Similar compounds include other chromene derivatives, such as:
4H-chromen-4-one: Known for its anticancer and antimicrobial activities.
2H-chromen-2-one: Exhibits antioxidant and anti-inflammatory properties.
Coumarin derivatives: Widely studied for their diverse biological activities, including anticoagulant and antiviral properties.
These compounds share a common chromene scaffold but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
4-ethyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-2-16-13-20(21)23-19-14-17(10-11-18(16)19)22-12-6-9-15-7-4-3-5-8-15/h3-11,13-14H,2,12H2,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGSKTPHSHHZST-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
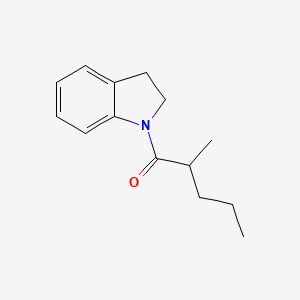
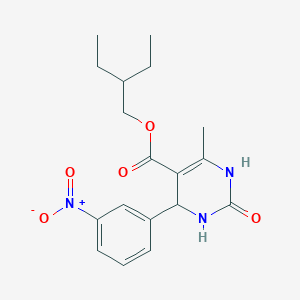
![N-[3-(4-chlorophenoxy)benzyl]-2-(methylthio)aniline](/img/structure/B4954689.png)
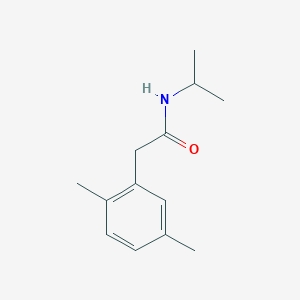
![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-iodobenzamide](/img/structure/B4954707.png)
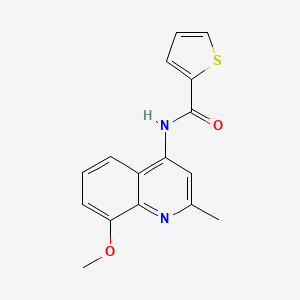
![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](biphenyl-4-yl)methanone](/img/structure/B4954727.png)
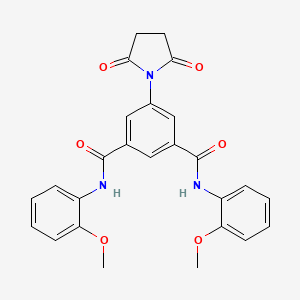
![4-methylcyclohexyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4954735.png)
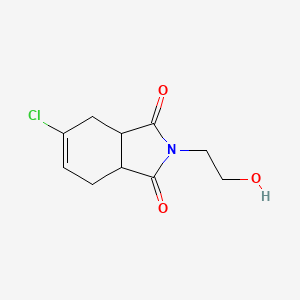
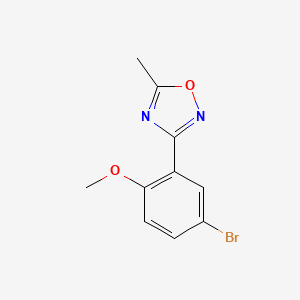
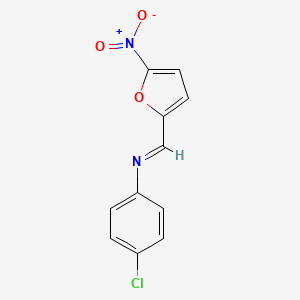
![1-(3-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B4954760.png)
![2-chloro-4-[(4-fluorophenyl)amino]nicotinonitrile](/img/structure/B4954768.png)
